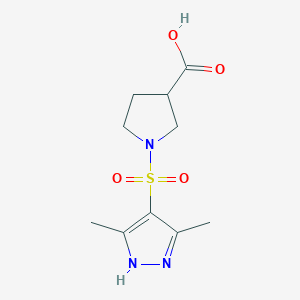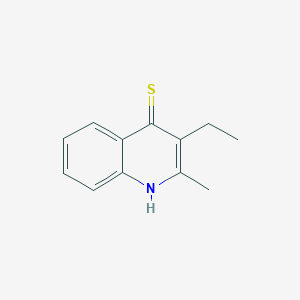![molecular formula C8H14FN B13014187 7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
7-Fluoro-2-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-azaspiro[4.4]nonane is a chemical compound with the molecular formula C8H14FN. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Méthodes De Préparation
The synthesis of 7-Fluoro-2-azaspiro[4.4]nonane typically involves the reaction of N-allyl-2-bromoaniline with appropriate reagents. One synthetic route includes the preparation of 5′-uronamides, which are then reacted to form the desired spiro compound . The reaction conditions often involve the use of radical chemistry, where hydrogen atom transfer (HAT) processes are employed to achieve the desired functionalization . Industrial production methods may vary, but they generally follow similar principles of radical-induced cyclization reactions.
Analyse Des Réactions Chimiques
7-Fluoro-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Fluoro-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
7-Fluoro-2-azaspiro[4.4]nonane can be compared with other similar compounds such as:
7,7-Difluoro-2-azaspiro[4.4]nonane: This compound has two fluorine atoms instead of one, which may result in different chemical and biological properties.
Benzo 2-azaspiro[4.4]nonane: This compound includes a benzene ring, adding aromatic characteristics to its structure.
The uniqueness of this compound lies in its specific spiro structure and the presence of a single fluorine atom, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C8H14FN |
|---|---|
Poids moléculaire |
143.20 g/mol |
Nom IUPAC |
8-fluoro-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-2-8(5-7)3-4-10-6-8/h7,10H,1-6H2 |
Clé InChI |
NHOCGUQAPFPQDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC2)CC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
![Ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13014109.png)

![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)

![5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13014127.png)


![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13014144.png)
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)

![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)

